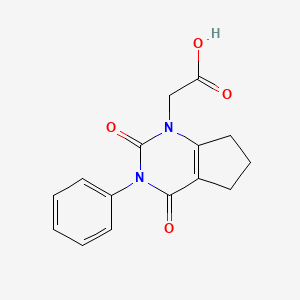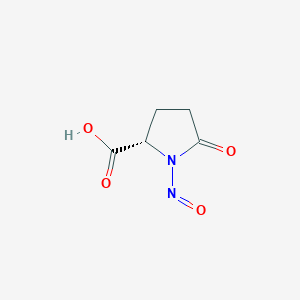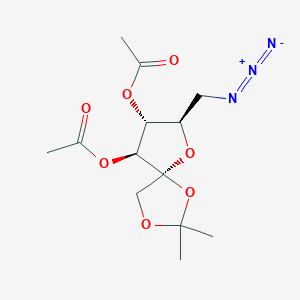
3,4-Di-O-acetyl-5-azido-5-deoxy-1,2-O-isopropylidene-b-D-fructose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose: is a specialized chemical compound used primarily in proteomics research. It is a derivative of fructose, modified to include azido and acetyl groups, which impart unique chemical properties and reactivity .
準備方法
The synthesis of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of fructose using isopropylidene and acetyl groups. The azido group is then introduced through a substitution reaction, replacing a hydroxyl group with an azide group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as acetic anhydride and sodium azide .
化学反応の分析
5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
科学的研究の応用
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose involves its interaction with biological molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies, where the compound is used to tag biomolecules for detection and analysis.
類似化合物との比較
Compared to other similar compounds, 5-Azido-5-deoxy-3,4-di-O-acetyl-1,2-O-isopropylidene-beta-D-fructose stands out due to its unique combination of azido and acetyl groups. Similar compounds include:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated sugar derivative used in chemical synthesis.
1,2-di-O-acetyl-3-azido-3-deoxy-5-O-benzoyl-beta-D-ribofuranose: A compound with similar azido and acetyl functionalities.
These compounds share some chemical properties but differ in their specific structures and reactivities, making each one suitable for different applications.
特性
分子式 |
C13H19N3O7 |
|---|---|
分子量 |
329.31 g/mol |
IUPAC名 |
[(5S,7R,8R,9S)-9-acetyloxy-7-(azidomethyl)-2,2-dimethyl-1,3,6-trioxaspiro[4.4]nonan-8-yl] acetate |
InChI |
InChI=1S/C13H19N3O7/c1-7(17)20-10-9(5-15-16-14)22-13(11(10)21-8(2)18)6-19-12(3,4)23-13/h9-11H,5-6H2,1-4H3/t9-,10-,11+,13+/m1/s1 |
InChIキー |
AFTZFZJKSOVECV-DCQANWLSSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@]2([C@H]1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
正規SMILES |
CC(=O)OC1C(OC2(C1OC(=O)C)COC(O2)(C)C)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


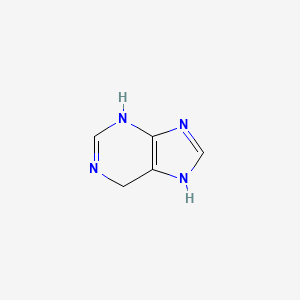
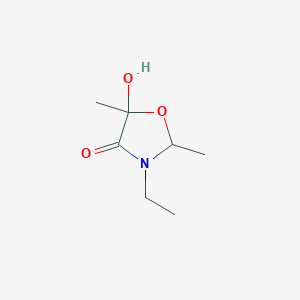
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
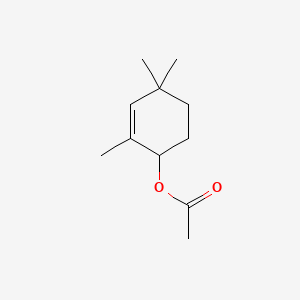
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
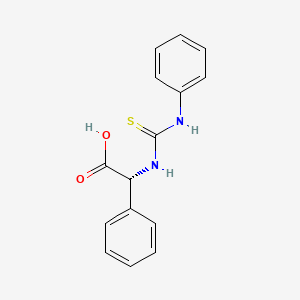
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)

